4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide

Catalog No.
S12201884
CAS No.
M.F
C14H18F3NO2
M. Wt
289.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropy...

Product Name

4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide

IUPAC Name

4,4,4-trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide

Molecular Formula

C14H18F3NO2

Molecular Weight

289.29 g/mol

InChI

InChI=1S/C14H18F3NO2/c1-2-12(10-6-4-3-5-7-10)18-13(20)8-11(9-19)14(15,16)17/h3-7,11-12,19H,2,8-9H2,1H3,(H,18,20)

InChI Key

KWJNFPMJQUECLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CC(CO)C(F)(F)F

4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide is a synthetic compound characterized by its unique trifluoromethyl group and a hydroxymethyl substituent. This compound belongs to a class of amides and features a butanamide backbone, which is modified by the presence of a phenylpropyl moiety. The trifluoromethyl group imparts distinctive chemical properties, enhancing the compound's lipophilicity and metabolic stability.

The molecular formula for this compound is C15_{15}H18_{18}F3_3N2_2O, and its structure can be represented as follows:

This structural arrangement highlights the trifluoromethyl group at one end, a hydroxymethyl group, and an amide linkage to the phenylpropyl substituent.

The chemical reactivity of 4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide can be attributed to its functional groups:

  • Amide Hydrolysis: The amide bond can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction Reactions: The hydroxymethyl group can be oxidized to form an aldehyde or reduced to form an alcohol depending on the reagents used.
  • Nucleophilic Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions under specific conditions due to its electron-withdrawing nature.

Preliminary studies suggest that 4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide exhibits potential biological activities. Its structure suggests possible interactions with biological targets such as receptors or enzymes involved in metabolic pathways.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. Specific pharmacological effects related to this compound are not extensively documented in current literature but warrant further investigation.

The synthesis of 4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as trifluoroacetic acid derivatives and phenylpropylamine.
  • Reagents: Common reagents include coupling agents (e.g., EDC or DCC) for amide bond formation and reducing agents for hydroxymethylation.
  • Procedure:
    • Step 1: React trifluoroacetic acid with phenylpropylamine in the presence of a coupling agent to form the intermediate.
    • Step 2: Introduce a hydroxymethyl group via reduction of an appropriate carbonyl precursor.
    • Step 3: Purify the final product through recrystallization or chromatography.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure and potential biological activity, it may serve as a lead compound in drug discovery programs targeting specific diseases.
  • Chemical Research: It can be utilized in studies exploring the effects of trifluoromethyl substitutions on biological activity and pharmacokinetics.
  • Material Science: Its properties may lend themselves to applications in developing new materials with enhanced chemical resistance.

Interaction studies involving 4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide are essential for understanding its pharmacodynamics. These studies typically focus on:

  • Receptor Binding Affinity: Investigating how well the compound binds to specific receptors compared to known ligands.
  • Metabolic Stability: Assessing how quickly the compound is metabolized by liver enzymes in vitro.
  • Synergistic Effects: Evaluating whether this compound enhances or diminishes the effects of other drugs when administered together.

Several compounds exhibit structural similarities to 4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide. Here are some examples:

Compound NameStructureKey Differences
3-(Hydroxymethyl)-N-(1-phenylpropyl)butanamideStructureLacks trifluoromethyl group; potentially different biological activity.
N,N-Di(1-phenylpropyl)butanamideStructureContains two phenylpropyl groups; may exhibit different pharmacological properties.
3-(Trifluoromethyl)-N-(1-naphthyl)butanamideStructureSubstituted naphthyl instead of phenyl; could influence receptor specificity.

Uniqueness

The unique feature of 4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide lies in its combination of a trifluoromethyl group with a hydroxymethyl substituent on a butanamide framework. This specific arrangement may enhance its lipophilicity and metabolic stability compared to similar compounds lacking these modifications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

289.12896330 g/mol

Monoisotopic Mass

289.12896330 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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